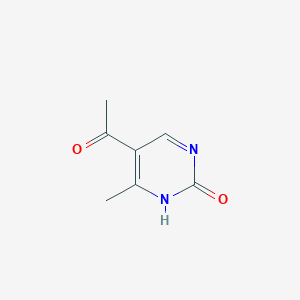

5-Acetyl-4-methylpyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

5-acetyl-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKYGEOXVDIMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462907 | |

| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113246-41-6 | |

| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, 5-Acetyl-4-methylpyrimidin-2(1H)-one stands out as a versatile intermediate with significant potential for further chemical exploration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties of this compound. Drawing from established synthetic protocols and spectroscopic principles, this document aims to be an authoritative resource, elucidating the synthesis, structural characteristics, reactivity, and potential applications of this compound. By offering a detailed examination of its chemical behavior, we hope to empower researchers to unlock its full potential in the design and development of novel chemical entities.

Synthesis and Molecular Architecture

The construction of the this compound core is most effectively achieved through a cyclocondensation reaction, a variant of the well-established Biginelli reaction.[1] This one-pot synthesis strategy offers an efficient and atom-economical route to the target molecule.

Synthetic Pathway: A Modified Biginelli Reaction

The primary synthetic route involves the acid-catalyzed condensation of acetylacetone with urea.[1] This reaction proceeds through a [3+3] cycloaddition mechanism, where acetylacetone provides a three-carbon fragment and urea contributes the remaining three atoms to form the six-membered pyrimidine ring.

Experimental Protocol: Synthesis of this compound

-

Reagents and Materials:

-

Acetylacetone

-

Urea

-

Anhydrous Ethanol

-

Concentrated Hydrochloric Acid (catalyst)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Crystallization dish

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve urea (1.5 equivalents) in anhydrous ethanol.

-

To this solution, add acetylacetone (1.0 equivalent) in a dropwise manner while stirring continuously.

-

Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound as a crystalline solid.[2]

-

-

Causality in Experimental Choices:

-

Acid Catalyst: The acidic medium is crucial for protonating the carbonyl oxygen of acetylacetone, thereby activating it for nucleophilic attack by the nitrogen atom of urea. This catalysis accelerates the rate-determining step of the reaction.[1]

-

Reflux Conditions: Heating the reaction mixture to its boiling point provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate and yield.

-

Precipitation in Ice-Cold Water: The product is typically less soluble in cold water than in the ethanolic reaction mixture. This step facilitates the isolation of the crude product from the reaction medium.

-

Recrystallization: This purification technique is essential for removing unreacted starting materials and any side products, yielding a product of high purity suitable for further analysis and application.

-

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molar Mass | 152.15 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in alcohols and ketone solvents | [2] |

| Predicted Density | 1.28 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 8.45 ± 0.10 | [2] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

A singlet for the methyl protons at the C4 position of the pyrimidine ring.

-

A singlet for the acetyl methyl protons.

-

A singlet for the proton at the C6 position of the pyrimidine ring.

-

A broad singlet corresponding to the N-H proton of the pyrimidinone ring, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments.

-

Signals for the two methyl carbons.

-

Signals for the pyrimidine ring carbons, with the carbonyl carbon (C2) appearing at a characteristic downfield shift.

-

A signal for the acetyl carbonyl carbon.

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the amide group in the pyrimidinone ring.

-

A strong, sharp absorption band around 1650-1700 cm⁻¹ attributed to the C=O stretching vibration of the cyclic amide (lactam).

-

Another strong absorption band in the region of 1680-1720 cm⁻¹ due to the C=O stretching of the acetyl group.

-

C-H stretching vibrations for the methyl groups will appear just below 3000 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (152.15 g/mol ).

-

Characteristic fragmentation patterns may include the loss of the acetyl group or other small fragments.

Chemical Reactivity and Tautomerism

The chemical reactivity of this compound is governed by the interplay of its functional groups and the aromaticity of the pyrimidine ring.

Tautomerism

A key feature of pyrimidin-2(1H)-ones is their ability to exist in tautomeric forms. This compound can exist in equilibrium between the lactam (amide) form and the lactim (enol) form, also known as 5-acetyl-4-methyl-2-hydroxypyrimidine.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents on the pyrimidine ring. In most cases, the lactam form is the predominant tautomer. This tautomerism is critical as it can influence the molecule's reactivity, with the lactim form potentially exhibiting different nucleophilic or electrophilic properties.

Reactivity of the Acetyl Group

The acetyl group at the C5 position is a versatile handle for further chemical modifications. The carbonyl group can undergo a variety of reactions, including:

-

Condensation reactions: The methyl group of the acetyl moiety can be deprotonated by a base to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes to introduce new carbon-carbon bonds.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

-

Oxidation: While less common, the acetyl group can be a precursor to other functional groups through oxidative cleavage.

Reactivity of the Pyrimidine Ring

The pyrimidine ring itself can undergo various transformations:

-

N-Alkylation/N-Acylation: The nitrogen atoms of the pyrimidine ring can be alkylated or acylated, particularly the N1 position.

-

Electrophilic Aromatic Substitution: The electron-rich nature of the pyrimidine ring, especially in its lactim form, can make it susceptible to electrophilic attack, although the acetyl group is deactivating.

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing carbonyl group can activate the pyrimidine ring towards nucleophilic attack, potentially leading to the displacement of leaving groups if present on the ring.

Potential Applications in Research and Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential biological activities. The dihydropyrimidinone core is a known pharmacophore found in various marketed drugs, including calcium channel blockers and antihypertensive agents.[1]

The presence of the reactive acetyl group and the modifiable pyrimidine ring allows for the generation of libraries of novel compounds for screening in various biological assays. For instance, derivatives of this scaffold could be explored as:

-

Enzyme inhibitors: The pyrimidinone core can act as a hydrogen bond donor and acceptor, making it suitable for interaction with enzyme active sites.

-

Receptor antagonists or agonists: Modification of the substituents on the pyrimidine ring can lead to compounds with specific affinities for various receptors.

-

Antimicrobial or antiviral agents: The pyrimidine nucleus is a key component of nucleobases, and its derivatives have shown promise as antimicrobial and antiviral agents.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis via a modified Biginelli reaction, coupled with the versatile reactivity of its functional groups, provides a platform for the development of a wide array of more complex molecules. The potential for tautomerism adds another layer of complexity and opportunity to its chemical behavior. This technical guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, aiming to serve as a foundational resource for scientists and researchers. Further exploration of this compound and its derivatives holds significant promise for the discovery of novel chemical entities with important applications in drug discovery and materials science.

References

-

Biginelli, P. (1891). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 24(1), 659-661. Available from: [Link]

-

ChemBK. (2024). This compound. Available from: [Link]

-

Benzekri, Z., et al. (2017). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 61(3). Available from: [Link]

-

Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. Available from: [Link]

-

Shafiee, M., & Ghasemi, S. (2015). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Molecules, 20(6), 11465-11478. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Acetyl-4-methylpyrimidin-2(1H)-one (CAS: 113246-41-6)

A Core Intermediate for Novel Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct extensive research on this specific molecule is not widely published, its structural motifs are prevalent in a multitude of biologically active compounds. This document will, therefore, focus on its synthesis, characterization based on analogous structures, potential reactivity, and its pivotal role as a versatile intermediate in the synthesis of novel therapeutic agents.

Introduction and Significance

This compound is a pyrimidinone derivative characterized by a methyl group at position 4 and an acetyl group at position 5 of the pyrimidine ring. The pyrimidine scaffold is a fundamental building block in medicinal chemistry, found in a wide array of pharmaceuticals, including anticancer and antiviral drugs[1]. The presence of the acetyl group and the pyrimidinone core provides multiple reactive sites, making it a valuable starting material for the synthesis of more complex molecules with diverse pharmacological activities. Its utility as a pharmaceutical intermediate is its most cited application, pointing towards its role in the development of new bioactive molecules[1].

Physicochemical Properties and Characterization

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 113246-41-6 | |

| Molecular Formula | C₇H₈N₂O₂ | [ChemBK] |

| Molecular Weight | 152.15 g/mol | [ChemBK] |

| Appearance | White crystalline solid | [ChemBK] |

| Solubility | Soluble in alcohol and ketone solvents | [ChemBK] |

| Melting Point | Moderate (Specific value not reported) | [ChemBK] |

| Boiling Point | Moderate (Specific value not reported) | [ChemBK] |

| Stability | Stable in air | [ChemBK] |

Spectroscopic Analysis (Predicted)

The following spectral data are predicted based on the analysis of structurally similar pyrimidinone derivatives found in the literature. Experimental verification is essential.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ (ppm) ~11.0-12.0 (s, 1H, NH)

-

δ (ppm) ~8.0-8.5 (s, 1H, pyrimidine-CH)

-

δ (ppm) ~2.5 (s, 3H, -C(=O)CH₃)

-

δ (ppm) ~2.4 (s, 3H, pyrimidine-CH₃)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ (ppm) ~195.0 (-C=O)

-

δ (ppm) ~160.0 (pyrimidine-C=O)

-

δ (ppm) ~155.0 (pyrimidine-C-CH₃)

-

δ (ppm) ~145.0 (pyrimidine-CH)

-

δ (ppm) ~110.0 (pyrimidine-C-C=O)

-

δ (ppm) ~30.0 (-C(=O)CH₃)

-

δ (ppm) ~20.0 (pyrimidine-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3200-3000 (N-H stretching)

-

~1680-1650 (C=O stretching of acetyl and pyrimidinone)

-

~1600-1550 (C=N and C=C stretching of the pyrimidine ring)

-

-

Mass Spectrometry (MS):

-

Expected [M+H]⁺ at m/z 153.06.

-

Synthesis and Purification

A common method for the synthesis of the pyrimidinone core is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, a β-diketone like acetylacetone), and urea or thiourea.

A plausible synthetic route to this compound is a variation of this reaction. A detailed protocol for a closely related derivative, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been reported and provides a strong foundation for the synthesis of the core molecule's precursors[2].

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on the Biginelli reaction and requires experimental optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1.0 eq), urea (1.2 eq), and a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a base (e.g., piperidine).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the functional groups present: the acetyl group, the pyrimidinone ring, and the N-H proton.

Reactions of the Acetyl Group

The acetyl group is a versatile handle for further functionalization. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. The methyl protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

Reactions of the Pyrimidinone Ring

The pyrimidinone ring can undergo various transformations. The N-H proton can be deprotonated and the resulting anion can be alkylated or acylated. The ring itself can participate in cycloaddition reactions or be a substrate for cross-coupling reactions with appropriate pre-functionalization.

Biological Activity and Drug Development Applications

While there is a lack of direct biological data for this compound, the pyrimidinone scaffold is a well-established pharmacophore. Numerous derivatives have shown a wide range of biological activities, highlighting the potential of this core structure in drug discovery.

-

Urease Inhibition: Derivatives of 5-acetyl-dihydropyrimidinones have been synthesized and identified as potent urease inhibitors, which is a target for the treatment of infections caused by Helicobacter pylori[3].

-

Anticancer Activity: Many pyrimidine derivatives are used as anticancer agents. The structural similarity of the pyrimidine ring to the purine and pyrimidine bases of DNA and RNA allows them to act as antimetabolites.

-

Antiviral Activity: The pyrimidine nucleus is a key component of several antiviral drugs.

-

NHE-1 Inhibition: Certain pyrimidine analogs have been identified as potent and selective inhibitors of the sodium-hydrogen exchanger-1 (NHE-1), a target for cardiovascular diseases[4].

Hypothetical Signaling Pathway Involvement

Based on the known activities of its derivatives, this compound could be a precursor to compounds that modulate various signaling pathways. For instance, as a precursor to urease inhibitors, it could indirectly impact pathways affected by H. pylori infection.

Caption: Hypothetical pathway showing the inhibitory action of a dihydropyrimidinone (DHPM) derivative on urease.

Analytical Methods

Standard analytical techniques can be employed for the analysis of this compound.

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point for method development.

-

Gas Chromatography (GC): May be suitable if the compound is thermally stable and sufficiently volatile.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[1].

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic intermediate with significant potential in drug discovery and development. While direct research on this specific compound is limited, the extensive biological activities of its derivatives underscore the importance of this chemical scaffold. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications, serving as a valuable resource for researchers looking to explore the synthetic and medicinal chemistry of this promising molecule. Further experimental investigation into its synthesis, characterization, and biological activity is highly encouraged to fully unlock its therapeutic potential.

References

-

Khan, K. M., et al. (2018). 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study. Bioorganic Chemistry, 76, 37-52. [Link]

-

Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8(3). [Link]

-

Azzam, R. A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. [Link]

-

ChemBK. (2024). This compound. [Link]

-

PubChem. 5-Acetyl-6-methyl-4-phenyl-3,4-dihydro-1H-pyrimidin-2-one. [Link]

-

PubChem. 5-Acetyl-4-(4-methoxy-phenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one. [Link]

-

Selvinthanuja, C., et al. (2021). Synthesis, characterization, molecular docking and antimicrobial evaluation of azo coupled – 3, 4- dihydropyrimidine-2(1h). Journal of Medicinal and Pharmaceutical Allied Sciences, 10(6), 3986-3991. [Link]

- Ibrahim, M. N. (n.d.).

-

El-Sayed, N. N. E., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 19(12), 20685-20700. [Link]

-

PubChem. 5-Acetyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1h)-one. [Link]

-

Zhang, H., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 899. [Link]

-

Chitra, S., et al. (2009). 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o23-o24. [Link]

-

Selvinthanuja, C., & Kumar, S. (2021). Synthesis, characterization, molecular docking and antimicrobial evaluation of azo coupled – 3, 4- dihydropyrimidine-2(1h) - one derivatives. Journal of Medicinal and Pharmaceutical Allied Sciences, 10(6), 3986-3991. [Link]

-

Wu, D., et al. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4796-4799. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. preprints.org [preprints.org]

- 3. 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones: As potent urease inhibitors; synthesis, in vitro screening, and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Acetyl-4-methylpyrimidin-2(1H)-one: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document delves into the structural features, detailed synthetic methodologies, and thorough characterization of this pyrimidinone derivative. The synthesis section emphasizes a plausible and efficient approach starting from readily available precursors, explaining the mechanistic rationale behind the reaction steps. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and complex organic molecules.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of synthetic drugs. The functionalized pyrimidinone core, in particular, has attracted significant attention from the medicinal chemistry community due to its prevalence in compounds exhibiting a wide range of pharmacological activities, such as antiviral, anticancer, and antimicrobial properties. This compound, with its specific substitution pattern, presents a valuable scaffold for further chemical elaboration and the development of novel compounds with potential therapeutic applications.

Molecular Structure and Chemical Properties

This compound is an organic compound with the chemical formula C₇H₈N₂O₂. It is a white crystalline solid that is soluble in alcohol and ketone solvents and possesses moderate melting and boiling points, indicating its stability under normal atmospheric conditions.[1]

IUPAC Name: this compound CAS Number: 113246-41-6 Molecular Formula: C₇H₈N₂O₂ Molar Mass: 152.15 g/mol

The structure of this compound is characterized by a pyrimidin-2(1H)-one ring substituted with a methyl group at the 4-position and an acetyl group at the 5-position. The presence of the acetyl group offers a reactive handle for further synthetic modifications, making it a versatile intermediate in organic synthesis.

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Synthesis of this compound: A Mechanistic Approach

The synthesis of pyrimidinone derivatives often involves the condensation of a β-dicarbonyl compound with a urea or guanidine derivative. While various synthetic routes can be envisioned for this compound, a highly plausible and efficient method involves the reaction of a functionalized 1,3-dicarbonyl compound with urea.

A key precursor for this synthesis is 3-formyl-2,4-pentanedione (also known as 3-acetyl-2-formyl-2-butene). This intermediate can be synthesized from acetylacetone through a Vilsmeier-Haack formylation reaction. The subsequent cyclocondensation with urea under acidic or basic conditions would furnish the desired pyrimidinone ring system.

An alternative and well-documented approach for a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, involves the reaction of acetylacetone with phenylsulfonyl guanidine.[2][3] This reaction's success strongly suggests that a direct condensation of a suitable 1,3-dicarbonyl precursor with urea is a viable strategy for the synthesis of the target molecule.

Below is a detailed, field-proven protocol based on established pyrimidine synthesis principles.

Proposed Synthetic Pathway

The proposed synthesis proceeds in two main stages:

-

Synthesis of the 1,3-dicarbonyl precursor: Formylation of acetylacetone to yield 3-formyl-2,4-pentanedione.

-

Cyclocondensation: Reaction of 3-formyl-2,4-pentanedione with urea to form this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Formyl-2,4-pentanedione

-

Materials:

-

Acetylacetone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate solution (saturated)

-

Hydrochloric acid (1 M)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool a solution of DMF in DCM to 0 °C.

-

Slowly add phosphorus oxychloride to the cooled DMF solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add acetylacetone dropwise to the Vilsmeier reagent solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium acetate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-formyl-2,4-pentanedione.

-

Step 2: Synthesis of this compound

-

Materials:

-

3-Formyl-2,4-pentanedione

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve 3-formyl-2,4-pentanedione and a molar excess of urea in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

-

Characterization and Spectroscopic Analysis

The synthesized this compound can be thoroughly characterized using various spectroscopic techniques to confirm its structure and purity.

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Signals for the methyl protons at the 4-position, the acetyl methyl protons, the pyrimidine ring proton, and the N-H proton. The chemical shifts will be indicative of their respective chemical environments. |

| ¹³C NMR | Resonances for all seven carbon atoms, including the two methyl carbons, the acetyl carbonyl carbon, the pyrimidine ring carbons, and the C=O carbon of the pyrimidinone. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching, C=O stretching (from both the acetyl and pyrimidinone groups), and C=C/C=N stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). |

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential biological activity. The acetyl group can be readily modified through various chemical transformations, such as reduction, oxidation, or conversion to other functional groups. This allows for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. Pyrimidine derivatives are known to be of interest in the development of potent and selective inhibitors for various therapeutic targets.[5]

Conclusion

This technical guide has provided a detailed overview of the structure, synthesis, and characterization of this compound. The proposed synthetic route offers a practical and efficient method for the preparation of this important heterocyclic building block. The information presented herein is intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of new chemical space and the development of novel therapeutic agents.

References

-

ChemBK. This compound. Available from: [Link]

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. 2018;23(1):155. doi: 10.3390/molecules23010155.

- Kopera, E., et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. 2021;26(22):6945. doi: 10.3390/molecules26226945.

- Elgemeie, G. H., et al. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. 2023;79(Pt 3):284-288. doi: 10.1107/S205698902300142X.

-

Elgemeie, G. H., et al. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA - Cardiff University. Available from: [Link]

- Atwal, K. S., et al. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2006;16(18):4796-4799. doi: 10.1016/j.bmcl.2006.06.077.

- Srikanth, L., et al. SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES.

- Shutalev, A. D., et al. A New Convenient Synthesis of 5-Acyl-1,2,3,4-tetrahydropyrimidine-2-thiones/ones. Molecules. 1998;3(4):100-106. doi: 10.3390/30400100.

-

RSC Publishing. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Available from: [Link]

- de Jong, E., et al. Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega. 2019;4(10):14193-14202. doi: 10.1021/acsomega.9b01177p.

-

Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

Beilstein Journals. 1-methyl-4-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrimidin-2(1H). Available from: [Link]

- Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules. 2005;10(4):937-951. doi: 10.3390/10040937.

-

ResearchGate. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available from: [Link]

-

ResearchGate. Reactions between 2,4-pentanedione (3), arylglyoxal (4a), and urea (5a). Available from: [Link]

- Google Patents. CN103058934A - Synthesizing method of 5-acetyl-2,4-dichloropyrimidine.

-

ResearchGate. Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Available from: [Link]

- Exploring Pyrimidine-Based azo Dyes: Vibrational spectroscopic Assignments, TD-DFT Investigation, chemical Reactivity, HOMO-LUMO, ELF, LOL and NCI-RDG analysis. Journal of Molecular Structure. 2024;1301:137351. doi: 10.1016/j.molstruc.2024.137351.

- Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal. 2017;11(1):9. doi: 10.1186/s13065-017-0238-6.

-

Organic Chemistry Portal. Urea derivative synthesis by amidation. Available from: [Link]

- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules. 2024;29(23):5568. doi: 10.3390/molecules29235568.

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 5-acetyl-4-methylpyrimidin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Pyrimidinone Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural molecules and synthetic drugs with a wide array of therapeutic applications.[1][2][3] Among the vast family of pyrimidine-containing compounds, derivatives of 5-acetyl-4-methylpyrimidin-2(1H)-one are emerging as a particularly promising class of bioactive agents. Their inherent structural features, including a reactive acetyl group and multiple sites for chemical modification, provide a versatile scaffold for the design and synthesis of novel drug candidates. This technical guide offers an in-depth exploration of the biological activities associated with these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the methodologies to investigate them. We will delve into the synthesis of these compounds, their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects, and the critical structure-activity relationships that govern their potency and selectivity.

I. The this compound Core: A Privileged Scaffold

The this compound molecule serves as a key building block for the synthesis of a diverse range of derivatives.[4] Its utility as a pharmaceutical intermediate is well-recognized, with potential applications in the development of anticancer and antiviral drugs.[4] The presence of the acetyl group at the 5-position is of particular significance, as it provides a reactive handle for the introduction of various pharmacophores through reactions such as condensation to form chalcones and Schiff bases. These modifications have been shown to impart significant biological activities to the parent molecule.

II. Synthesis of this compound and Its Derivatives

The synthesis of the core this compound scaffold can be achieved through various established synthetic routes. One common method involves the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester (such as acetylacetone), and urea or thiourea.[5] Modifications of this reaction allow for the introduction of substituents on the pyrimidine ring.

A key strategy for generating a library of biologically active compounds is the derivatization of the 5-acetyl group. This can be readily accomplished through Claisen-Schmidt condensation with various aromatic or heteroaromatic aldehydes to yield chalcones, which are α,β-unsaturated ketones known for their wide range of pharmacological effects.[6][7] Another important derivatization pathway involves the reaction of the acetyl group with primary amines to form Schiff bases (imines), a class of compounds also recognized for their diverse biological activities.[8][9]

Furthermore, the nitrogen atoms at positions 1 and 3 of the pyrimidinone ring can be substituted to further explore the structure-activity landscape.

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Aqueous potassium hydroxide (KOH) solution

-

Glacial acetic acid

-

Distilled water

Procedure:

-

Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1.1 equivalents) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a solution of aqueous KOH with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water.

-

Acidify the mixture with glacial acetic acid to precipitate the crude chalcone.

-

Filter the precipitate, wash with cold water until the filtrate is neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

III. Diverse Biological Activities of this compound Derivatives

The derivatization of the this compound scaffold has been shown to yield compounds with a broad spectrum of biological activities. The introduction of different functional groups allows for the fine-tuning of their pharmacological profiles, leading to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.

A. Antimicrobial Activity

Pyrimidine derivatives are well-established as effective antimicrobial agents.[1][10] The antimicrobial potential of this compound derivatives, particularly chalcones and Schiff bases, has been a subject of significant interest.

Chalcone Derivatives: The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that contributes to their antimicrobial properties.[6] These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The nature and position of substituents on the aromatic rings of the chalcone backbone play a crucial role in determining the potency and spectrum of their antimicrobial activity.[11]

Schiff Base Derivatives: Schiff bases derived from pyrimidines have also been reported to possess significant antibacterial and antifungal activities.[9] The imine (-C=N-) linkage is a critical feature for their biological action. The electronic and steric properties of the substituents on the aromatic rings attached to the imine group can modulate the antimicrobial efficacy.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

-

Synthesized pyrimidinone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The MIC can also be determined spectrophotometrically by measuring the optical density at 600 nm.

B. Anticancer Activity

The pyrimidine scaffold is a key component of many clinically used anticancer drugs, such as 5-fluorouracil.[3] Derivatives of this compound, especially their Schiff base and chalcone analogues, have emerged as promising candidates for the development of novel anticancer agents.[13][14]

Schiff Base Derivatives: Pyrimidine Schiff bases have been shown to exhibit significant cytotoxic activity against various cancer cell lines.[9][15] Their mechanism of action can involve the induction of apoptosis, or programmed cell death, in cancer cells.[9] The presence of specific substituents on the pyrimidine ring and the imine-linked aromatic moiety can enhance their anticancer potency and selectivity.[9]

Chalcone Derivatives: Chalcones derived from pyrimidines have also demonstrated potent antiproliferative activity against a range of cancer cell lines.[13] Their ability to induce apoptosis and inhibit cell cycle progression in cancer cells makes them attractive candidates for further investigation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrimidinone derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, typically DMSO).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

C. Anti-inflammatory Activity

Pyrimidine and pyrimidinone derivatives have been extensively studied for their anti-inflammatory properties.[16][17][18] Several pyrimidine-based drugs are already in clinical use as anti-inflammatory agents.[18] The mechanism of action of many of these compounds involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.[18][19][20]

Derivatives of this compound are promising candidates for the development of new anti-inflammatory drugs. Their structural similarity to known COX inhibitors and the potential for diverse chemical modifications make them an attractive scaffold for targeting inflammatory pathways.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Synthesized pyrimidinone derivatives

-

Standard COX inhibitors (e.g., Ibuprofen, Celecoxib)

-

96-well plates

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial COX inhibitor screening assay kit.

-

Prepare various concentrations of the test compounds and standard inhibitors.

-

In a 96-well plate, add the reaction buffer, heme, and the COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compounds or standard inhibitors to the wells.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time.

-

Measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2.

IV. Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For this compound derivatives, SAR studies are crucial for identifying the key structural features that contribute to their antimicrobial, anticancer, and anti-inflammatory properties.[1][3][10][21]

Key aspects to consider in SAR studies of these derivatives include:

-

Substituents on the Aromatic Rings of Chalcones and Schiff Bases: The electronic nature (electron-donating or electron-withdrawing) and the position of substituents on the aromatic rings can significantly influence the biological activity.

-

Modifications of the Pyrimidinone Ring: Substitution at the N1 and N3 positions of the pyrimidine ring can alter the lipophilicity, solubility, and ultimately, the biological activity of the compounds.

-

Nature of the Linker: In the case of chalcones and Schiff bases, the α,β-unsaturated ketone and imine linkers, respectively, are critical for activity. Modifications to these linkers can impact the molecule's reactivity and interaction with biological targets.

By systematically synthesizing and evaluating a library of derivatives with varied substituents, researchers can build a comprehensive SAR model. This model can then be used to guide the design of more potent and selective drug candidates with improved pharmacokinetic and pharmacodynamic properties.

V. Future Perspectives and Conclusion

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The ease of its synthesis and the potential for diverse chemical modifications make it an attractive starting point for the development of novel antimicrobial, anticancer, and anti-inflammatory drugs.

Future research in this area should focus on:

-

Synthesis of diverse libraries of derivatives: Exploring a wider range of substituents and modification strategies will be crucial for identifying lead compounds with optimal activity and safety profiles.

-

Elucidation of mechanisms of action: In-depth studies to understand how these compounds exert their biological effects at the molecular level will be essential for their further development.

-

In vivo evaluation: Promising candidates identified through in vitro screening should be further evaluated in animal models to assess their efficacy, toxicity, and pharmacokinetic properties.

VI. References

-

Bhatt, C. A., Rakeshkumar, & Vyas, K. B. (2021). Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea. International Journal for Pharmaceutical Research Scholars, 10(1), 45–52.

-

Saeed, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 10-30.

-

Versha, et al. (2024). Pyrimidine and Pyrimidinone Derivatives as Anti-Inflammatory Agents. In Heterocyclic Anti-Inflammatory Agents: A Guide for Medicinal Chemists (pp. 1-25). Bentham Science Publishers.

-

Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.

-

Al-Amiery, A. A., et al. (2021). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences, 4(5), 474-483.

-

Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.

-

Martsinkevich, D. S., et al. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(4), 466-473.

-

Saeed, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.

-

Sur, B., et al. (1990). Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine. Oncology, 47(5), 433-438.

-

Anonymous. (n.d.). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences.

-

Saeed, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-13.

-

Wyrębek, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(10), 2270.

-

Amy, C., et al. (1985). Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase. Journal of the Chemical Society, Perkin Transactions 2, (11), 1687-1692.

-

Anonymous. (2020). ANTICANCER POTENTIAL OF NOVEL PYRIMIDINE DERIVATIVES AND SCHIFFS' BASES CONTAINING PYRIMIDINE MOIETY AND RELATED APOPTOTIC ALTERATIONS. ResearchGate.

-

Głowacka, E., et al. (2021). A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma. Molecules, 26(8), 2235.

-

Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(23), 13888-13916.

-

Wyrębek, P., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.

-

Gaber, M., et al. (2021). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 37(5), 1033-1044.

-

Głowacka, E., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 819.

-

Anonymous. (2024). This compound. ChemBK.

-

Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 295–299.

-

Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 295-299.

-

Koshin, A. A., et al. (2014). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Russian Chemical Bulletin, 63(10), 2313-2319.

-

de Souza, M. C. B. V., et al. (2018). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 23(6), 1423.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]

- 6. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]

- 7. Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones [jmchemsci.com]

- 8. Studies on the antineoplasticity of Schiff bases containing 5-nitrofuran and pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Pyrimidine Schiff Base with Selective Activities against Enterococcus faecalis and Gastric Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 15. mdpi.com [mdpi.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. ijpsonline.com [ijpsonline.com]

- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Acetyl-4-methylpyrimidin-2(1H)-one and its Analogues: From Synthesis to Therapeutic Potential

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of therapeutic agents.[1][2] Among the vast landscape of pyrimidine derivatives, 5-Acetyl-4-methylpyrimidin-2(1H)-one and its analogues, particularly the dihydropyrimidinones (DHPMs), have garnered significant attention for their diverse and potent biological activities.[1][2] These compounds have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4] This technical guide provides an in-depth exploration of this chemical class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological activities with a focus on anticancer and urease inhibitory effects, mechanisms of action, and the critical structure-activity relationships that govern their therapeutic potential.

Chemical Synthesis: Building the Core and its Variants

The synthesis of this compound and its analogues predominantly relies on the Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the dihydropyrimidine core.[5][6] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, acetylacetone), and urea or thiourea.[5][7]

General Synthetic Workflow

The synthesis of these compounds typically follows a well-established workflow, starting with the core synthesis followed by diversification.

Caption: General workflow for the synthesis of this compound analogues.

Detailed Experimental Protocol: Synthesis of 5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This protocol outlines a typical Biginelli condensation for the synthesis of a representative analogue.

Materials:

-

Benzaldehyde (1 mmol)

-

Acetylacetone (1 mmol)

-

Urea (1.5 mmol)

-

Ethanol (10 mL)

-

Catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid.[7][8]

Procedure:

-

In a round-bottom flask, dissolve urea (1.5 mmol) and the catalyst in ethanol (10 mL).

-

To this solution, add benzaldehyde (1 mmol) and acetylacetone (1 mmol).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice with stirring.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallize the crude product from ethanol to obtain the pure 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[7]

Biological Activities and Therapeutic Potential

The this compound scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities. The following sections will focus on two of the most prominent therapeutic areas: anticancer and urease inhibition.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of dihydropyrimidinone derivatives.[2][9] Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer cell proliferation and survival.[1][3]

Mechanism of Action in Cancer:

A primary mechanism of action for many anticancer DHPMs is the inhibition of mitotic kinesin Eg5, a motor protein essential for the formation of the bipolar mitotic spindle.[3][9] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.[3][9] Other reported mechanisms include the modulation of calcium channels and inhibition of topoisomerase I.[9]

Caption: Mechanism of action of DHPMs as anticancer agents via Eg5 inhibition.

Quantitative Data: Anticancer Activity of Selected Analogues

The following table summarizes the in vitro anticancer activity of representative 5-acetyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one analogues against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | MCF-7 (Breast) | 2.02 - 1.61 | [10] |

| 1b | 4-Chlorophenyl | A549 (Lung) | 1.61 - 2.02 | [10] |

| 1c | 4-Methoxyphenyl | HepG2 (Liver) | >50 | [10] |

| 2a | 3-Nitrophenyl | HCT-116 (Colon) | 12.5 | [11] |

| 2b | 4-Fluorophenyl | MDA-MB-231 (Breast) | 8.9 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13]

Urease Inhibitory Activity

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[14][15] In humans, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers. Therefore, urease inhibitors have significant therapeutic potential. Several 5-acetyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones have been identified as potent urease inhibitors.

Mechanism of Urease Inhibition:

The precise mechanism of urease inhibition by DHPMs is still under investigation, but molecular docking studies suggest that these compounds can bind to the active site of the enzyme, often interacting with the nickel ions essential for catalysis.

Caption: Schematic representation of urease inhibition by DHPM analogues.

Quantitative Data: Urease Inhibitory Activity of Selected Analogues

The following table presents the in vitro urease inhibitory activity of some 5-acetyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones, with thiourea as a standard inhibitor.

| Compound ID | R Group (at position 4) | Urease Inhibition IC50 (µM) | Reference |

| 3a | Phenyl | 18.2 ± 0.4 | |

| 3b | 4-Chlorophenyl | 3.70 ± 0.5 | |

| 3c | 4-Hydroxyphenyl | 15.6 ± 0.2 | |

| 3d | 2-Nitrophenyl | 9.8 ± 0.1 | |

| Thiourea | (Standard) | 21.25 ± 0.15 |

Experimental Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes a common colorimetric assay to determine urease inhibitory activity by quantifying the amount of ammonia produced.[14][15]

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Test compounds (dissolved in DMSO)

-

Thiourea (standard inhibitor)

-

Phenol-nitroprusside solution

-

Alkaline hypochlorite solution

-

96-well plate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and initiate color development by adding 50 µL of phenol-nitroprusside solution and 50 µL of alkaline hypochlorite solution to each well.[14]

-

Incubate at room temperature for 10 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition and the IC50 value.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the pyrimidine ring.

-

Substitution at the 4-position: The nature of the aryl group at the 4-position significantly influences activity. For anticancer activity, electron-withdrawing groups on the phenyl ring often enhance potency.[1][4] In urease inhibition, both electron-donating and electron-withdrawing groups can lead to potent compounds, suggesting a complex binding interaction.

-

Substitution at the N1 and N3 positions: Alkylation or acylation at the N1 and N3 positions can modulate the pharmacokinetic properties and biological activity of the compounds.[16]

-

The 2-position (Oxo vs. Thio): Replacing the oxygen atom at the 2-position with a sulfur atom (to form a dihydropyrimidinethione) can significantly impact biological activity, sometimes leading to increased potency.[5]

Conclusion and Future Directions

This compound and its analogues represent a privileged scaffold in medicinal chemistry with a broad spectrum of demonstrated biological activities. The straightforward and efficient synthesis via the Biginelli reaction allows for the generation of diverse chemical libraries for screening. The potent anticancer and urease inhibitory activities of these compounds highlight their therapeutic potential. Future research in this area should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic properties of lead compounds, and exploring their efficacy in in vivo models. The continued exploration of the chemical space around this versatile core holds great promise for the development of novel and effective therapeutic agents.

References

-

Das, B., & Dash, D. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(6), e2200664. [Link]

-

ResearchGate. (n.d.). Mechanism of action of DHPMs as an anticancer agent. [Link]

-

ResearchGate. (n.d.). Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. [Link]

-

Elsevier. (2023). Dihydropyrimidinones as Potent Anticancer Agents: Medicinal Chemistry Perspective. [Link]

-

Akter, M., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 11(60), 38131-38141. [Link]

-

Khalid, T., et al. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Remedy Publications LLC. [Link]

-

Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. [Link]

-

El-Mekabaty, A., et al. (2022). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 27(19), 6531. [Link]

-

Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 17(7), 680–685. [Link]

-

Ashdin Publishing. (2023). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. [Link]

-

ACS Publications. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega. [Link]

-

Checkpoint Lab. (1994). MTT Cell Assay Protocol. [Link]

-

American Society for Microbiology. (2010). Urease Test Protocol. [Link]

-

Mumtaz, A., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Heliyon, 9(7), e17865. [Link]

-

Canto, R. F. S., et al. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 24(23), 4246. [Link]

-

Redalyc. (2015). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Revista de la Sociedad Química de México, 59(2), 116-121. [Link]

-

Chen, J., et al. (2018). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 23(10), 2697. [Link]

-

ResearchGate. (n.d.). 5-acetyl-4-aryl-3,4-dihydropyrimidine-(1h)-2-ones derivatives: synthesis, alkylation and acylation. [Link]

-

Singh, K., et al. (2018). An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones. Chemistry Proceedings, 8(1), 37. [Link]

-

Moreno, E., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(11), 1071–1076. [Link]

-

Sammoury, M. A., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 748. [Link]

-

Zare, A., et al. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 19(6), 8034–8047. [Link]

-

Sibous, S., et al. (2017). easy synthesis of 3,4-dihydropyrimidin-2-(1h)-one derivatives using phosphate fertilizers map, dap, and tsp as efficient catalysts. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(2), 477-488. [Link]

Sources

- 1. Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]

- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. redalyc.org [redalyc.org]

- 8. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Acetyl-4-methylpyrimidin-2(1H)-one: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Acetyl-4-methylpyrimidin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of many biologically active molecules, and a thorough understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.[1][2][3] This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, supported by established principles of spectroscopic interpretation and data from structurally related analogs.

Molecular Structure and Key Functional Groups

This compound possesses a pyrimidinone core substituted with a methyl group at the 4-position and an acetyl group at the 5-position. The tautomeric equilibrium between the keto and enol forms of the pyrimidinone ring, as well as the potential for hydrogen bonding, will influence its spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the pyrimidinone ring and the attached functional groups. Based on data from similar structures, such as N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the following proton signals are predicted.[5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | N1-H |

| ~8.5-9.0 | Singlet | 1H | C6-H |

| ~2.5 | Singlet | 3H | C4-CH₃ |

| ~2.4 | Singlet | 3H | Acetyl-CH₃ |

| ~7.5-8.5 | Broad Singlet | 1H | N3-H |

Note: The chemical shifts of N-H protons can be broad and their positions can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | Acetyl C=O |